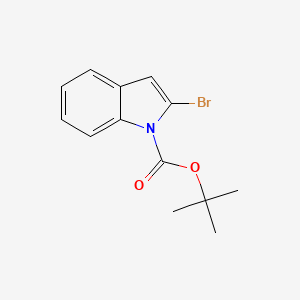

tert-butyl 2-bromo-1H-indole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMOIDXWAKVCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249608-77-3 | |

| Record name | tert-butyl 2-bromo-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Bromo 1h Indole 1 Carboxylate

Strategies for Direct C-2 Bromination of N-Boc-1H-Indole

The direct introduction of a bromine atom at the C-2 position of the indole (B1671886) ring is a challenging endeavor. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C-3 position. Therefore, direct treatment of N-Boc-1H-indole with an electrophilic bromine source such as N-Bromosuccinimide (NBS) typically results in the formation of the 3-bromo isomer. To achieve the desired C-2 regioselectivity, strategies that override the natural reactivity of the indole ring are required.

Regioselective Bromination Techniques

The most effective and widely employed technique for the regioselective C-2 functionalization of N-protected indoles is directed ortho metalation (DoM), specifically C-2 lithiation followed by quenching with an appropriate electrophile. For π-electron rich heterocyclic systems like N-Boc-indole, deprotonation occurs preferentially at the C-2 position due to the directing and activating effect of the N-Boc group and the acidity of the C-2 proton.

The process involves treating a solution of tert-butyl 1H-indole-1-carboxylate with a strong organolithium base at low temperatures. This generates a transient 2-lithio-1-(tert-butoxycarbonyl)-1H-indole intermediate. This nucleophilic species can then be trapped by a suitable electrophilic bromine source to install the bromine atom exclusively at the C-2 position.

Common bromine sources for this transformation include:

Molecular bromine (Br₂)

N-Bromosuccinimide (NBS)

Carbon tetrabromide (CBr₄)

The choice of the bromine source can influence the reaction's efficiency and side-product profile.

Optimization of Reaction Conditions and Reagents

The success of the C-2 lithiation-bromination sequence is highly dependent on the careful optimization of several reaction parameters.

Table 1: Optimization Parameters for C-2 Lithiation-Bromination of N-Boc-Indole

| Parameter | Options | Considerations |

| Base | n-Butyllithium (n-BuLi), sec-Butyllithium (B1581126) (s-BuLi), tert-Butyllithium (B1211817) (t-BuLi) | tert-Butyllithium is often the base of choice due to its high basicity, which ensures rapid and complete deprotonation at the C-2 position, minimizing potential side reactions. |

| Solvent | Anhydrous ethereal solvents such as Tetrahydrofuran (B95107) (THF) or Diethyl ether (Et₂O) | THF is commonly used as it effectively solvates the lithium cation, preventing aggregation of the organolithium reagent and enhancing its reactivity. The solvent must be scrupulously dried. |

| Temperature | -78 °C to -40 °C | The reaction is typically initiated at -78 °C (dry ice/acetone bath) to control the exothermic lithiation step and maintain the stability of the lithiated intermediate. The temperature may be slightly raised before the addition of the electrophile. |

| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | TMEDA can be added to chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity of the system, which can accelerate the deprotonation step. |

| Bromine Source | Br₂, 1,2-Dibromoethane, CBr₄ | The choice of brominating agent is crucial. While Br₂ is effective, it can sometimes lead to over-bromination. 1,2-Dibromoethane is often a milder and more controllable source of electrophilic bromine for this purpose. |

A representative procedure involves the slow addition of tert-butyllithium to a solution of N-Boc-indole in anhydrous THF at -78 °C. After a short stirring period to ensure complete formation of the lithiated species, the electrophilic bromine source is added, and the reaction is slowly warmed to room temperature before aqueous workup and purification.

Synthesis via Functional Group Interconversions on Pre-existing Indole Scaffolds

An alternative to direct C-H functionalization is the synthesis of the target compound from indole precursors that are either constructed with the bromine atom in place or are functionalized in a way that facilitates its introduction.

Approaches Involving Indole Ring Formation Followed by Bromination

This strategy involves first constructing a 2-bromoindole core through a classical indole synthesis, followed by the protection of the indole nitrogen with a Boc group.

One such method is the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, 2-(gem-dibromovinyl)anilines can undergo a base-promoted intramolecular cyclization to yield 2-bromoindoles. The resulting 2-bromo-1H-indole can then be readily converted to the target compound by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: Representative Two-Step Synthesis via Indole Formation

| Step | Reaction | Key Reagents | Purpose |

| 1 | Intramolecular Cyclization | 2-(gem-dibromovinyl)-N-methylsulfonylaniline, Cs₂CO₃ | Formation of the 2-bromoindole scaffold from an acyclic precursor. |

| 2 | N-Boc Protection | 2-bromo-1H-indole, Boc₂O, DMAP, CH₂Cl₂ | Protection of the indole nitrogen to yield the final target compound. |

This approach avoids the challenges of regioselectivity associated with direct bromination on the pre-formed N-Boc-indole.

Transformation of Pre-functionalized Indole Precursors

This methodology relies on starting with an N-Boc-indole derivative that already possesses a functional group at the C-2 position, which can then be chemically transformed into a bromine atom. While less common for this specific target, such transformations are a staple in organic synthesis.

A hypothetical pathway could involve the conversion of a 2-stannyl or 2-boronic acid ester derivative of N-Boc-indole. These organometallic intermediates, which can be prepared from the C-2 lithiated species, can be subjected to halodemetalation reactions. For example, treating tert-butyl 2-(tributylstannyl)-1H-indole-1-carboxylate with a source of electrophilic bromine would be expected to yield the desired 2-bromo product with high regioselectivity.

Another potential precursor is tert-butyl 2-iodo-1H-indole-1-carboxylate. A halogen exchange reaction, for instance, a copper-catalyzed Finkelstein-type reaction, could potentially convert the iodo-substituent to the desired bromo-derivative, although this is often challenging and requires specific conditions.

Multi-Step Synthetic Pathways for the Target Compound

The most practical and frequently utilized route to tert-butyl 2-bromo-1H-indole-1-carboxylate is a multi-step sequence starting from commercially available 1H-indole. This pathway leverages the reliability of N-protection followed by the highly regioselective directed metalation-bromination strategy.

N-Protection of Indole: 1H-Indole is first reacted with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN). This step proceeds in high yield to give tert-butyl 1H-indole-1-carboxylate (N-Boc-indole).

Regioselective C-2 Lithiation: The purified N-Boc-indole is dissolved in anhydrous THF and cooled to -78 °C. A solution of tert-butyllithium (t-BuLi) in pentane (B18724) is then added dropwise. The strong base selectively removes the proton at the C-2 position, affording a solution of the corresponding 2-lithioindole species.

Bromination: An electrophilic bromine source, such as 1,2-dibromoethane, is added to the cold solution of the lithiated intermediate. The reaction mixture is allowed to warm gradually, during which the C-Br bond is formed.

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield pure this compound.

This multi-step pathway is highly efficient and provides unambiguous access to the desired C-2 bromo isomer, which is difficult to obtain through direct electrophilic bromination.

Sequential Protection, Bromination, and Derivatization

The most common and regioselective route to this compound involves a sequence of protection followed by a directed metalation-bromination strategy. Direct electrophilic bromination of N-Boc protected indole typically results in substitution at the more electronically rich C3 position. Therefore, to achieve substitution at the C2 position, a more nuanced approach is required.

The synthesis begins with the protection of the indole nitrogen. This is crucial for preventing N-bromination and for enabling the subsequent directed lithiation. The indole is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to yield tert-butyl 1H-indole-1-carboxylate.

Following protection, the key step to ensure C2-bromination is a directed ortho-metalation (DoM). The N-Boc protected indole is treated with a strong organolithium base, such as tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (typically -78 °C). The carbonyl oxygen of the Boc group coordinates to the lithium ion, directing the base to deprotonate the sterically adjacent C2 position. This generates a highly reactive 2-lithioindole intermediate.

This intermediate is then quenched with an electrophilic bromine source to introduce the bromine atom at the C2 position. Common brominating agents for this step include 1,2-dibromoethane or N-bromosuccinimide (NBS). This sequence provides the desired this compound with high regioselectivity.

| Step | Reactants | Reagents | Product | Purpose |

| 1. Protection | 1H-Indole | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) | tert-Butyl 1H-indole-1-carboxylate | To protect the indole nitrogen and enable directed metalation. |

| 2. Metalation | tert-Butyl 1H-indole-1-carboxylate | tert-Butyllithium (t-BuLi) or sec-Butyllithium (s-BuLi) | 2-Lithio-1-(tert-butoxycarbonyl)indole | To create a nucleophilic center at the C2 position. |

| 3. Bromination | 2-Lithio-1-(tert-butoxycarbonyl)indole | 1,2-Dibromoethane or N-Bromosuccinimide (NBS) | This compound | To introduce a bromine atom regioselectively at the C2 position. |

Integration into Convergent Synthetic Routes

This compound is a valuable building block in convergent synthetic strategies, where complex molecules are assembled from several pre-synthesized fragments. The C2-bromo functionality serves as a versatile chemical handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

This intermediate is frequently employed in reactions such as:

Suzuki-Miyaura Coupling: Reaction with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups at the C2 position. nih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize 2-alkynylindoles.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 2-aminoindole derivatives.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

These coupling reactions allow for the efficient and modular construction of highly functionalized indole cores, which are prevalent in many biologically active compounds and pharmaceutical agents. The Boc group can be easily removed under acidic conditions after the desired molecular complexity has been achieved.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for preparing bromo-N-Boc-indoles has a profound impact on the efficiency and, most critically, the regioselectivity of the final product. A comparison between direct electrophilic bromination and the directed metalation-bromination sequence highlights these differences.

| Method | Brominating Agent | Typical Conditions | Major Product | Selectivity | General Yield |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) | CH₂Cl₂ or THF, 0 °C to rt | tert-Butyl 3-bromo-1H-indole-1-carboxylate | High for C3 | Good to Excellent |

| Directed Metalation-Bromination | 1,2-Dibromoethane (after lithiation) | 1. t-BuLi, THF, -78 °C2. C₂H₄Br₂ | This compound | High for C2 | Good |

Direct bromination of tert-butyl 1H-indole-1-carboxylate with electrophilic sources like NBS is highly selective for the C3 position. This is due to the electronic nature of the indole ring, where the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.

In contrast, the Directed ortho-Metalation (DoM) pathway provides excellent selectivity for the C2 position, which is generally unachievable through standard electrophilic substitution. The efficiency of the DoM route is dependent on several factors:

Base: Strong, non-nucleophilic bases like t-BuLi are required for efficient deprotonation.

Temperature: Strict control at low temperatures (-78 °C) is essential to prevent side reactions and ensure the stability of the lithiated intermediate.

Protecting Group: The N-Boc group is superior for this transformation compared to smaller groups like N-methyl, as its carbonyl group is a highly effective directing group for lithiation. uwindsor.ca Other protecting groups, such as sulfonyl or silyl (B83357) groups, can also influence the site of metalation or halogenation.

While the DoM pathway involves more stringent reaction conditions, its ability to exclusively deliver the 2-bromo isomer makes it the preferred method for the synthesis of this compound.

Mechanistic Investigations of Bromination and Protection Reactions

Understanding the mechanisms of the protection and bromination steps is key to controlling the synthesis of this compound.

The N-protection of indole with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The indole nitrogen, after deprotonation by a base or through its inherent nucleophilicity, attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating tert-butoxide and carbon dioxide (or forming a tert-butyl carbonate anion) to yield the stable N-Boc protected indole.

The mechanism of bromination differs significantly depending on the chosen synthetic route.

Electrophilic Aromatic Substitution (at C3): When using an electrophilic bromine source like NBS with N-Boc indole, the reaction follows the classical mechanism for electrophilic aromatic substitution. The π-electrons of the indole C2-C3 double bond attack the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex. The positive charge is more effectively delocalized when the attack occurs at C3. A base then removes the proton from the C3 position, restoring aromaticity and yielding the 3-bromo product.

Directed ortho-Metalation (DoM) (at C2): This mechanism is fundamentally different and relies on kinetic control. wikipedia.org The process is initiated by the formation of a complex between the Lewis acidic lithium ion of the organolithium base and the Lewis basic carbonyl oxygen of the N-Boc group. baranlab.org This coordination, known as a Complex-Induced Proximity Effect (CIPE), positions the alkyl base in close proximity to the C2 proton. baranlab.org The base then abstracts this proton, which is kinetically favored over the more thermodynamically acidic C3 proton due to this proximity. This generates the 2-lithioindole species. The subsequent step is a simple nucleophile-electrophile reaction, where the carbanionic C2 attacks the electrophilic bromine source (e.g., one of the bromine atoms in 1,2-dibromoethane), displacing bromide and forming the C-Br bond at the C2 position. wikipedia.orgbaranlab.org

Chemical Reactivity and Transformations of Tert Butyl 2 Bromo 1h Indole 1 Carboxylate

C-2 Bromine Atom Reactivity

The bromine atom at the C-2 position of the indole (B1671886) ring is a key functional handle, enabling a variety of transformations including nucleophilic substitutions, cross-coupling reactions, and metalation.

Nucleophilic Substitution Reactions

The C-2 bromine atom on the N-Boc protected indole scaffold can be displaced by various nucleophiles. Although direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging, the electronic nature of the indole ring system, modified by the N-Boc group, allows for such reactions. For instance, the bromine can be substituted by nucleophiles like amines or thiols, paving the way for the synthesis of new compounds with potential biological activities.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and tert-butyl 2-bromo-1H-indole-1-carboxylate is an excellent substrate for these transformations. The bromine atom serves as an efficient leaving group in reactions catalyzed by transition metals like palladium and copper.

Palladium catalysts are widely employed to form new carbon-carbon and carbon-heteroatom bonds at the C-2 position of the indole.

Suzuki-Miyaura Coupling : This reaction couples the 2-bromoindole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. youtube.com The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. youtube.comorganic-chemistry.org N-Boc protected bromoindazoles, which are bioisosteres of indoles, have been shown to be suitable substrates for Suzuki cross-coupling reactions, suggesting similar reactivity for the title compound. nih.gov The use of catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is common in these transformations. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the 2-bromoindole with a terminal alkyne. beilstein-journals.orgorganic-chemistry.org It is a powerful method for introducing alkynyl moieties into the indole scaffold. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, copper-free conditions have also been developed. researchgate.netucsb.edu Research on bromoindoles has demonstrated successful Sonogashira couplings using various palladium catalysts and ligands. researchgate.net

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. wikipedia.org Palladium catalysts are generally used, though nickel-based systems are also effective. wikipedia.org The scope of the Negishi coupling is broad, allowing for the formation of C(sp³)-C(sp²) bonds, which is valuable for creating complex molecules. nih.gov The reaction can be applied to couple 2-indolyl zinc chlorides with aryl halides, indicating its applicability for the synthesis of 2-arylindoles from the corresponding 2-bromoindole.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Indole Derivatives Data inferred from analogous reactions with similar substrates.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2-Aryl-1H-indole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-Alkynyl-1H-indole |

| Negishi | Organozinc chloride | Pd(OAc)₂ / CPhos | - | THF | 2-Alkyl/Aryl-1H-indole |

Copper-based catalysts offer an alternative and often complementary approach to palladium for cross-coupling reactions. Copper catalysis is particularly effective for forming carbon-nitrogen and carbon-oxygen bonds. Copper-catalyzed amination of 2-bromo-arylacetylenes has been used to synthesize free N-H 2-arylindoles. rsc.org Furthermore, copper(I)-catalyzed procedures are well-established for the coupling of aryl halides with amines and amides, suggesting that this compound could undergo similar transformations to yield 2-aminoindole derivatives. rsc.org

Metalation and Subsequent Electrophilic Quenching Reactions

A powerful strategy for functionalizing the C-2 position is through a metal-halogen exchange reaction. Treating this compound with a strong organolithium base, such as tert-butyllithium (B1211817), at low temperatures can induce a bromine-lithium exchange. wikipedia.org This process generates a highly reactive 2-lithioindole intermediate. harvard.eduprinceton.edu This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-2 position. orgsyn.org

This two-step sequence is highly versatile. For example, quenching the 2-lithioindole with alkyl halides introduces alkyl groups, with aldehydes or ketones yields secondary or tertiary alcohols, and with carbon dioxide provides the corresponding carboxylic acid after an acidic workup. This method avoids the need for a transition metal catalyst and provides access to compounds that may be difficult to synthesize via cross-coupling methods. orgsyn.org

Table 2: Metalation and Electrophilic Quench of Bromo-Indole Derivatives Data inferred from analogous reactions with similar substrates.

| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature | Product |

|---|---|---|---|---|

| t-BuLi | Ethyl iodide | THF | -78 °C | tert-Butyl 2-ethyl-1H-indole-1-carboxylate |

| t-BuLi | Benzaldehyde | THF | -78 °C | tert-Butyl 2-(hydroxy(phenyl)methyl)-1H-indole-1-carboxylate |

| t-BuLi | CO₂ | THF | -78 °C | 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid |

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen. Its primary function is to increase the stability of the indole ring to certain reagents and to direct lithiation reactions. However, its removal is often a necessary step in a synthetic sequence to reveal the N-H indole.

The Boc group is known for its stability towards nucleophiles and basic conditions but is readily cleaved under acidic conditions. rsc.org This orthogonality allows for selective manipulation of other parts of the molecule while the indole nitrogen remains protected.

Deprotection can be achieved using a variety of acidic reagents:

Strong Acids : Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a standard method for Boc removal.

Mineral Acids : Hydrochloric acid (HCl) in solvents such as dioxane or ethyl acetate (B1210297) is also effective. rsc.org

Lewis Acids : Lewis acids like zinc bromide (ZnBr₂) can selectively cleave tert-butyl esters and carbamates, sometimes in the presence of other acid-labile groups. researchgate.net

Milder Conditions : In some cases, milder conditions such as aqueous phosphoric acid or ytterbium triflate can be employed. rsc.orgniscpr.res.inorganic-chemistry.org

Deprotection Strategies and Conditions

The removal of the N-Boc protecting group is a crucial step in the synthetic utility of this compound, as it unmasks the indole nitrogen for subsequent functionalization. A variety of methods have been developed for the deprotection of N-Boc groups, ranging from acidic and basic conditions to thermolytic and milder, more selective approaches.

Standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are commonly employed for Boc deprotection. For instance, a 20% solution of TFA in dichloroethane (DCE) has been used to deprotect a related N-Boc protected bromo-indole derivative at room temperature. mdpi.com Other acidic reagents that can be utilized include hydrochloric acid (HCl) in organic solvents like ethyl acetate or dioxane.

However, the harshness of strong acids can be incompatible with sensitive functional groups. Consequently, milder deprotection strategies have been developed. One such method involves the use of oxalyl chloride in methanol (B129727) at room temperature. This approach has been shown to be effective for a range of N-Boc protected aromatic and heterocyclic compounds, with reaction times varying from one to four hours and yielding the deprotected amines in high yields. Notably, substrates bearing electron-withdrawing groups, such as bromine, have been observed to react faster under these conditions.

Basic conditions can also be employed for Boc deprotection, although this is less common due to the general stability of the Boc group to bases. Nevertheless, methods using reagents like sodium methoxide (B1231860) in methanol have been reported for the deprotection of N-Boc indoles. nih.gov Thermolytic cleavage, where the compound is heated in a suitable solvent, offers another alternative for deprotection without the need for acidic or basic reagents. rsc.org

| Reagents and Conditions | Substrate Type | Notes | Reference |

|---|---|---|---|

| 20% TFA in DCE, room temperature, 1h | N-Boc-4-bromo-indole derivative | Standard acidic deprotection. | mdpi.com |

| Oxalyl chloride (3 equiv.) in MeOH, room temperature, 1-4h | Structurally diverse N-Boc amines, including those with electron-withdrawing groups | Mild conditions with high yields. Faster reaction for substrates with electron-withdrawing groups. | |

| NaOMe (catalytic) in dry MeOH, room temperature | N-Boc indoles, pyrroles, indazoles | Mild basic conditions. | nih.gov |

| Thermolysis in 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) | Various N-Boc compounds | Solvent-assisted thermal deprotection, can be accelerated by microwave irradiation. | rsc.org |

Transamidation and Other N-Boc Group Transformations

While the primary role of the N-Boc group is protection, it can also participate in various chemical transformations. The electron-withdrawing nature of the Boc group activates the N-C(O) bond, making it susceptible to nucleophilic attack. This reactivity has been exploited in reactions such as transamidation.

Transamidation of N-Boc activated secondary amides has been achieved under mild, metal-free conditions. organic-chemistry.org This reaction involves the exchange of the amine portion of the amide and is facilitated by the electronic destabilization of the amide bond by the Boc group. In some cases, the transamidation of N-Boc activated amides can proceed without any additives. organic-chemistry.org While these examples are on N-Boc amides rather than the carbamate (B1207046) of this compound, they highlight the potential for the N-Boc group to act as an activating group for transformations at the nitrogen.

The N-Boc group can also be involved in intramolecular reactions. For example, N-Boc protected aziridines have been shown to undergo Lewis acid-catalyzed intramolecular reactions to form oxazolidinones. mdpi.com This type of reactivity underscores the potential for the Boc group to participate in more complex transformations beyond simple deprotection. The formation of an isocyanate intermediate has been proposed in some aminolysis reactions of Boc-carbamates under strongly basic conditions. mdpi.com This intermediate can then react with various nucleophiles.

| Reaction Type | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Transamidation | N-Boc activated secondary amides | Various primary and secondary amines, ethanol, 45 °C | Transamidated product | bohrium.com |

| Intramolecular cyclization | N-Boc-protected aziridine (B145994) aldehydes | Reduction with NaBH4 followed by treatment with HCl in dioxane | Oxazolidinones | mdpi.com |

Reactivity of the Indole Nitrogen

Upon removal of the Boc protecting group, the nitrogen of the resulting 2-bromo-1H-indole becomes available for a variety of substitution reactions, most notably N-alkylation and N-arylation.

N-Alkylation and N-Arylation Reactions of the Deprotected Indole

The N-alkylation of indoles is a fundamental transformation in organic synthesis. Classical conditions for this reaction often involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. nih.gov For instance, the N-alkylation of 4-bromo-indole has been successfully carried out using cesium carbonate as the base in dichloroethane at room temperature. mdpi.com

The N-arylation of indoles, which forms a C-N bond between the indole nitrogen and an aromatic ring, is another important transformation. This reaction is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.net A variety of catalytic systems, often employing palladium or copper catalysts with specific ligands, have been developed to facilitate the N-arylation of indoles with aryl halides or other aryl electrophiles. researchgate.net

| Reaction | Indole Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-Bromo-indole | α-iminoketone, Cs2CO3, DCE, room temperature, 16h | N-alkylated 4-bromo-indole | mdpi.com |

| N-Alkylation | General Indoles | Alkyl halide, NaH, DMF or THF | N-alkylated indole | nih.gov |

| N-Arylation | General Indoles | Aryl halide, Pd or Cu catalyst, base | N-arylated indole | researchgate.net |

Influence of the C-2 Bromine on N-Substitutions

The presence of a bromine atom at the C-2 position of the indole ring can influence the reactivity of the indole nitrogen in N-substitution reactions through both electronic and steric effects.

Electronically, the bromine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the indole nitrogen. This effect might necessitate the use of stronger bases or more reactive electrophiles to achieve efficient N-substitution compared to unsubstituted indole.

Sterically, the bromine atom at the C-2 position is adjacent to the indole nitrogen. This proximity can create steric hindrance, potentially slowing down the rate of N-substitution reactions, especially with bulky alkylating or arylating agents. This steric effect could also influence the regioselectivity of reactions in cases where C-alkylation is a competing pathway, although N-alkylation is generally favored for indoles under basic conditions. nih.gov In the context of enantioselective N-alkylation of indoles, it has been observed that weak electron-withdrawing groups like bromo can negatively affect the reaction yield and enantioselectivity. mdpi.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indole System

The benzene portion of the indole ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is influenced by the directing effects of the fused pyrrole (B145914) ring and any substituents present on the indole nucleus.

Directed Bromination and Other Electrophilic Reactions

The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C-3 position of the pyrrole ring. nih.gov However, when the C-3 position is blocked, or when the nitrogen is protected with a bulky group like Boc, electrophilic substitution on the benzene ring can be observed. The N-Boc group, being electron-withdrawing, can deactivate the indole ring towards electrophilic attack to some extent.

In the case of this compound, the C-2 position is occupied by a bromine atom. The directing effect of the indole nitrogen generally favors substitution at the C-5 and C-7 positions of the benzene ring. The existing bromine at C-2 and the Boc group on the nitrogen will also influence the regioselectivity of further electrophilic substitutions.

For example, the nitration of N-Boc-indole with trifluoroacetyl nitrate (B79036) (generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride) has been shown to occur regioselectively at the C-3 position. rsc.org However, in the case of N-Boc-4-bromoindole, the nitration was reported to be less efficient compared to N-Boc-4-chloroindole, suggesting an electronic effect of the halogen. rsc.org

Further bromination of a bromo-indole derivative would depend on the reaction conditions. Electrophilic bromination of activated aromatic compounds is often achieved using reagents like N-bromosuccinimide (NBS). mdpi.com The regioselectivity would be a complex interplay of the directing effects of the indole nitrogen and the existing bromo substituent, as well as steric factors. For N-Boc-4-bromo-5-methyl-1H-indole, bromination with NBS and a radical initiator has been used to achieve selective bromination at the 4-position of the corresponding 5-methyl-indole, indicating that the reaction conditions can be tuned to achieve specific regiochemical outcomes.

| Reaction | Substrate | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nitration | tert-Butyl 1H-indole-1-carboxylate | NMe4NO3, (CF3CO)2O, CH3CN, 0-5 °C | tert-Butyl 3-nitro-1H-indole-1-carboxylate | rsc.org |

| Bromination | 3-Acetyl-5-hydroxyindole | Br2 | C-6 brominated product | wuxiapptec.com |

| Bromination | 5-Methyl-1H-indole derivative | NBS, AIBN, CH2Cl2, room temperature | 4-Bromo-5-methyl-indole derivative |

Regioselectivity Considerations with C-2 Bromine and N-Boc Groups

The reactivity of the indole ring is significantly influenced by its substituents. In this compound, the N-Boc group and the C-2 bromine atom are the primary directors of regioselectivity. The N-Boc group is an electron-withdrawing group that deactivates the indole ring towards electrophilic aromatic substitution. However, its most critical role in this context is protecting the indole nitrogen, which allows for precise reactions at other positions without interference from the acidic N-H proton.

The bromine atom at the C-2 position is the key handle for a range of regioselective transformations. Its presence makes the C-2 position the primary site for metal-halogen exchange and cross-coupling reactions.

Metal-Halogen Exchange: The C2-Br bond can be readily converted into a C-Li or C-Mg bond through metal-halogen exchange. This reaction is fundamental for creating a nucleophilic center at the C-2 position, enabling the introduction of various electrophiles. This exchange is typically kinetically controlled and proceeds rapidly at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting 2-lithio or 2-magnesio-N-Boc-indole is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The C2-Br bond serves as an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds with a high degree of control. The bromine atom is a reactive handle for these functionalizations. Reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination are commonly employed to modify the C-2 position of the indole core.

While the C-2 position is dominated by the reactivity of the C-Br bond, the inherent nucleophilicity of the indole C-3 position is still relevant. In N-Boc protected indoles lacking a C-2 substituent, the C-3 position is the preferred site for electrophilic attack. However, with the bulky and deactivating bromine at C-2, electrophilic substitution at C-3 becomes less favorable, and reactions are overwhelmingly directed by the C-Br bond.

| Reaction Type | Reagents | Product Type | Role of Substituents |

|---|---|---|---|

| Metal-Halogen Exchange | n-BuLi, t-BuLi, i-PrMgCl | 2-Lithio or 2-magnesio indole intermediates | C-2 Br is exchanged for a metal. N-Boc protects the N-H and stabilizes the intermediate. |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl indoles | C-2 Br acts as the leaving group in the catalytic cycle. |

| Stille Coupling | Ar-Sn(Bu)₃, Pd catalyst | 2-Aryl indoles | C-2 Br is the electrophilic partner. |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Vinyl indoles | C-2 Br undergoes oxidative addition to the Pd catalyst. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino indoles | C-2 Br is substituted by the amine nucleophile. |

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-based transformations. These reactions provide an alternative to traditional ionic pathways for forming new bonds.

Reductive Dehalogenation: A common radical reaction is the simple replacement of the bromine atom with a hydrogen atom. This can be achieved using various radical-mediated systems. Historically, toxic reagents like tributyltin hydride were used. illinois.edu Modern methods often employ metal-free organic photoredox catalysts or other systems that generate hydrogen atom donors under mild conditions. illinois.eduresearchgate.net These reactions proceed via a single-electron transfer to the C-Br bond, leading to its cleavage and the formation of a C-2 indolyl radical, which then abstracts a hydrogen atom from a donor.

Radical Cyclizations and Additions: The C-2 indolyl radical, once formed, can participate in intramolecular or intermolecular C-C bond formation. If a suitable unsaturated moiety (e.g., an alkene or alkyne) is present elsewhere in the molecule, an intramolecular radical cyclization can occur to form fused ring systems. nih.gov While specific examples involving this compound are not prevalent in the literature, the principle is well-established for aryl halides. The reaction is typically initiated by a radical initiator or a photoredox catalyst.

| Reaction Type | Initiating System / Reagents | Intermediate | Potential Outcome |

|---|---|---|---|

| Reductive Dehalogenation (Classic) | Bu₃SnH, AIBN | 2-Indolyl radical | tert-Butyl 1H-indole-1-carboxylate |

| Reductive Dehalogenation (Modern) | Photoredox catalyst (e.g., phenothiazine), H-donor, visible light | 2-Indolyl radical | tert-Butyl 1H-indole-1-carboxylate |

| Radical Cyclization | Radical initiator (e.g., BEt₃/O₂) or photoredox catalyst on a suitably functionalized substrate | 2-Indolyl radical | Fused heterocyclic systems |

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the indole core are less common than substitutions and typically require specific structural features or harsh reaction conditions. For the compound this compound, such reactions are not well-documented in the scientific literature, suggesting its general stability under a wide range of conditions.

While the title compound itself is robust, related indole structures can undergo rearrangements. For instance, acid-catalyzed rearrangements of 2,3-disubstituted 2,3-dihydroindoles (indolines) can lead to the formation of thermodynamically stable 2,3-disubstituted indoles through the migration of a substituent from C-2 to C-3. rsc.org However, these precursors are structurally different from this compound. The stability of the aromatic indole core, reinforced by the N-Boc protecting group, makes it resistant to ring-opening or skeletal rearrangement under typical synthetic conditions. Therefore, this class of reaction is not considered a characteristic transformation for this particular compound.

Applications As a Synthetic Building Block and Intermediate

Construction of Substituted Indole (B1671886) Derivatives

The facile substitution of the bromide at the C-2 position makes this compound an excellent starting material for creating a library of substituted indoles, which are prevalent motifs in pharmacologically active compounds.

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming carbon-carbon bonds at the C-2 position of the indole nucleus using tert-butyl 2-bromo-1H-indole-1-carboxylate. Reactions such as the Suzuki, Stille, and Sonogashira couplings are routinely employed to introduce aryl, vinyl, and alkynyl groups, respectively. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki coupling reaction, which pairs the bromoindole with an organoboron reagent, is widely used due to the stability and low toxicity of the boron compounds. wikipedia.orgorganic-chemistry.org Similarly, the Stille reaction utilizes organotin reagents, which are highly effective despite their toxicity. wikipedia.orglibretexts.org For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org These methods provide access to a vast range of 2-substituted indoles with high efficiency.

Table 1: Palladium-Catalyzed C-C Bond Forming Reactions at C-2

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, DME, Dioxane |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | (Not always required) | Toluene, THF |

Beyond carbon-carbon bond formation, the 2-bromo position is a handle for introducing various heteroatom-containing functional groups. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminoindole derivatives from a range of primary and secondary amines. wikipedia.orglibretexts.org This reaction is notable for its broad substrate scope and functional group tolerance. wikipedia.org

Furthermore, the bromine can be displaced to introduce other functionalities. For instance, palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium ferrocyanide, provide a route to 2-cyanoindoles. These nitriles are valuable intermediates that can be further transformed into amides, carboxylic acids, or amines.

Table 2: Introduction of Heteroatom Functional Groups at C-2

| Reaction | Reagent | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Precursor in the Synthesis of Annulated Indole Systems

This compound is an excellent precursor for the synthesis of annulated indoles, where additional rings are fused to the indole framework. The intramolecular Heck reaction is a powerful tool in this context. acs.orgwikipedia.org In this reaction, a tethered alkene undergoes a palladium-catalyzed cyclization onto the C-2 position, displacing the bromide and forming a new ring. researchgate.netlibretexts.org

This strategy has been successfully applied to synthesize a variety of fused systems, including γ-carbolines and other polycyclic indole derivatives. acs.orgresearchgate.net The choice of protecting group on the indole nitrogen can influence the reaction pathway, allowing for selective access to different heterocyclic scaffolds. acs.org

Role in Natural Product Synthesis and Analog Development (as a scaffold)

The indole ring is a core component of numerous natural products, particularly alkaloids. This compound and its derivatives serve as key scaffolds in the total synthesis of these complex molecules and their analogs.

Bromoindoles are critical intermediates in the synthesis of bis-indole alkaloids, a class of marine natural products with significant biological activity. nih.govresearchgate.net For example, derivatives of bromoindole are used in the synthesis of Dragmacidin alkaloids, which are known for their cytotoxic and anti-inflammatory properties. nih.gov The synthetic strategies often involve the coupling of two indole units, where the bromoindole serves as an electrophilic partner.

The construction of polycyclic systems found in natural products often relies on the strategic functionalization of the indole core. The use of bromoindoles allows for the sequential introduction of substituents and the formation of new rings. For instance, the synthesis of complex alkaloids can involve an initial cross-coupling reaction at the bromo position, followed by cyclization reactions to build the intricate polycyclic framework. This approach has been instrumental in the synthesis of various indole alkaloids, demonstrating the value of this compound as a versatile starting material. encyclopedia.pub

Contributions to Heterocyclic Chemistry via C-C and C-Heteroatom Bond Formations

The presence of a bromine atom at the C2 position of the indole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are crucial steps in the synthesis of diverse heterocyclic compounds.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.org this compound readily participates in Suzuki-Miyaura coupling reactions with various boronic acids and their derivatives. nih.govnih.govorganic-chemistry.org This methodology has been successfully employed to introduce a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents at the 2-position of the indole core. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and functional group tolerance. nih.govnih.gov For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride has proven effective in coupling with N-Boc-2-pyrroleboronic acid. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction has been instrumental in the synthesis of alkynyl-substituted indoles from this compound. researchgate.netnih.gov These resulting 2-alkynylindoles are valuable intermediates that can be further elaborated into more complex heterocyclic systems. thieme-connect.de Modern advancements have led to the development of copper-free Sonogashira coupling protocols that proceed under mild, room-temperature conditions, enhancing the reaction's applicability and functional group compatibility. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(dppf)Cl₂ , K₂CO₃, DME, 80 °C | 2-Arylindole derivative | nih.gov |

| Suzuki-Miyaura Coupling | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 2-(Pyrrol-2-yl)indole derivative | nih.gov |

| Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 2-(Thiophen-2-yl)indole derivative | nih.gov |

| Sonogashira Coupling | Terminal alkyne | [DTBNpP]Pd(crotyl)Cl, TMP, ACN, rt | 2-Alkynylindole derivative | nih.gov |

| Carbonylative Sonogashira Coupling | Terminal alkyne, tert-butyl isocyanide | Pd(OAc)₂/DPEPhos, Cs₂CO₃, DMSO | 2-(Alkynoyl)indole derivative | organic-chemistry.org |

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org It allows for the facile synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.org this compound can be effectively coupled with a variety of amines using this methodology to produce 2-aminoindole derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, enabling the use of a wide range of amine coupling partners under milder conditions. wikipedia.org

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. The presence of the Boc protecting group allows for facile lithiation at the 2-position, creating a nucleophilic center that can react with various electrophiles.

One significant application of this reactivity is in the synthesis of substituted indoles. For example, halogen-lithium exchange on a related N-protected 3-bromoindole, followed by reaction with an electrophile, provides a route to various 3-substituted indoles. orgsyn.org While this example is for the 3-position, the principle can be extended to the 2-bromo derivative.

Furthermore, the strategic placement of the bromine atom and the Boc group facilitates sequential cross-coupling reactions. For instance, an indole core bearing two different halogen atoms can undergo selective Sonogashira coupling at the more reactive position, followed by a subsequent Suzuki or another Sonogashira coupling at the less reactive position. thieme-connect.de This sequential approach allows for the controlled and regioselective introduction of different substituents onto the indole scaffold, leading to the synthesis of highly functionalized and complex heterocyclic molecules. thieme-connect.de

Spectroscopic and Structural Characterization Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For tert-butyl 2-bromo-1H-indole-1-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals.

¹H NMR for Proton Assignment and Coupling Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ | ~1.6 | s |

| H-3 | ~6.5 | s |

¹³C NMR for Carbon Skeleton Elucidation

Similarly, specific experimental ¹³C NMR data is not widely published. However, the expected chemical shifts can be estimated based on the functional groups present. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The indole (B1671886) ring will exhibit eight distinct signals for its carbon atoms. The carbonyl carbon of the carboxylate group is expected to be significantly downfield. The carbon atom attached to the bromine (C-2) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~84 |

| C=O | ~150 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring of the indole structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the position of the tert-butyl carboxylate group on the indole nitrogen and the bromine atom at the 2-position by observing correlations between the tert-butyl protons and the carbonyl carbon, as well as between the indole protons and various carbon atoms in the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the basic structural elucidation of this relatively rigid molecule, NOESY could provide information about through-space proximity of protons, which can be useful in confirming assignments in complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass of this compound (C₁₃H₁₄BrNO₂) is 295.0208 g/mol for the [M]⁺ ion, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, common fragmentation pathways for N-Boc protected compounds would be expected. Key fragmentations would likely include:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃) or isobutylene (B52900) (C₄H₈), leading to characteristic fragment ions.

Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group is another common fragmentation pathway.

Cleavage of the indole ring: Fragmentation of the indole ring itself could also occur, providing further structural information.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not widely available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are the tert-butoxycarbonyl (Boc) protecting group and the bromo-substituted indole ring.

The IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group. For N-tert-butoxycarbonyl derivatives, this band typically appears in the region of 1700-1750 cm⁻¹. For instance, in situ IR spectroscopy of N-Boc-2-arylindolines shows a characteristic C=O stretching frequency around 1703 cm⁻¹. researchgate.net The precise position of this band is sensitive to the electronic environment and conjugation within the molecule.

Other significant vibrational modes include the C–O stretching of the ester group, which is expected to produce strong bands in the 1200-1300 cm⁻¹ region. The C–N stretching vibrations of the carbamate and the indole ring would likely appear in the 1100-1300 cm⁻¹ range. Aromatic C–H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C–H stretching vibrations of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700-1750 |

| C-O (Ester) | Stretching | 1200-1300 |

| C-N | Stretching | 1100-1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-Br | Stretching | 500-700 |

This table is based on general spectroscopic principles and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density in a single crystal. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

Conformational Analysis and Intermolecular Interactions in Crystal Packing

The solid-state conformation of this compound will be determined by a balance of intramolecular steric effects and intermolecular packing forces. The bulky tert-butyl group will significantly influence the orientation of the carbamate moiety relative to the indole ring.

Elucidation of Torsional Angles and Dihedral Angles

Torsional and dihedral angles are critical in defining the three-dimensional shape of a molecule. wikipedia.org In this compound, a key dihedral angle would be that between the plane of the indole ring and the plane of the carbamate group. In a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the dihedral angle between the fused ring system and the ester group is 10.01(4)°. nih.gov A similar small dihedral angle might be expected in the title compound, suggesting a relatively planar arrangement between the indole and carbamate moieties, although steric hindrance from the 2-bromo substituent could lead to a larger twist.

The torsional angles within the tert-butyl group will adopt a staggered conformation to minimize steric strain. The planarity of the indole ring itself is a well-established feature.

Spectroscopic Analysis of Derivatives and Reaction Products

The spectroscopic characterization of derivatives and reaction products of this compound is essential for confirming successful chemical transformations. For instance, in the synthesis of 2-substituted indoles, the disappearance of the C-Br bond signal and the appearance of new signals corresponding to the introduced substituent in various spectroscopic analyses would confirm the reaction's success. nih.gov

In a study on the synthesis of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate from a constitutional isomer, tert-butyl 3-bromo-1H-indole-1-carboxylate, X-ray crystallography confirmed the structure of the product, and spectroscopic methods would have been used to monitor the reaction progress. researchgate.net For example, in the NMR spectra of N-alkylated indole-2-carboxylates, the chemical shifts of the indole protons and carbons are well-defined. mdpi.com Similarly, the formation of N-substituted indole-2- and 3-carboxamide derivatives has been monitored by spectroscopic methods, with characteristic shifts observed depending on the substitution pattern. nih.gov

The table below lists some derivatives of indole and their characterization methods found in the literature, illustrating the common analytical approaches used.

| Compound | Spectroscopic/Structural Method(s) | Reference |

| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | X-ray Crystallography | nih.gov |

| tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate | X-ray Crystallography | researchgate.net |

| N-alkylated indole-2-carboxylates | NMR, Mass Spectrometry, X-ray Crystallography | mdpi.com |

| N-substituted indole-2- and 3-carboxamide derivatives | Not specified in abstract | nih.gov |

| 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | X-ray Crystallography, Spectroscopic and Thermal tools | najah.edu |

This data underscores the importance of a multi-technique approach to the structural elucidation of complex organic molecules derived from this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within tert-butyl 2-bromo-1H-indole-1-carboxylate, which is fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior as an electrophile or a nucleophile.

For this compound, the HOMO is expected to be located primarily on the electron-rich indole (B1671886) ring, while the LUMO will be influenced by the electron-withdrawing bromo and carbamate (B1207046) substituents. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values and would be determined precisely through DFT calculations.

The distribution of the HOMO would indicate the most likely sites for electrophilic attack, which for indoles is typically the C3 position. However, the presence of the bulky tert-butyloxycarbonyl (Boc) group at the N1 position and the bromine at the C2 position can modulate this reactivity. The LUMO's distribution highlights the regions most susceptible to nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These tools help in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group are expected to have a partial negative charge, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms and the carbon atom attached to the bromine are likely to have a partial positive charge.

An ESP map would visually represent these charge distributions, with regions of negative potential (typically colored red) indicating electron-rich areas and regions of positive potential (typically colored blue) indicating electron-poor areas. Such a map would likely show a negative potential around the carbonyl oxygen and a positive potential near the N-H proton (in the parent indole) and the C2-Br region.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient species like transition states and the calculation of energy barriers that govern reaction rates.

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, such as nucleophilic substitution at the C2 position or cross-coupling reactions, computational methods can be used to locate the transition state structures. The transition state represents the highest energy point along the reaction coordinate.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Reaction Step | Activation Energy (kcal/mol) |

| Reactant to Intermediate | 15.2 |

| Intermediate to Transition State | 25.8 |

| Transition State to Product | -10.5 |

Note: These values are hypothetical and would be specific to a particular reaction.

Solvent Effects in Computational Reaction Design

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, the choice of solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents. For example, a polar solvent might stabilize a charged transition state, thereby lowering the energy barrier and accelerating the reaction. Computational studies can help in selecting the optimal solvent to improve reaction efficiency and selectivity.

Conformation Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its properties and reactivity. Computational methods are widely used to explore the conformational landscape of molecules and to predict their most stable geometries.

For this compound, a key conformational feature is the orientation of the bulky tert-butyloxycarbonyl group relative to the indole ring. Rotation around the N-C(O) bond can lead to different conformers with varying energies. Computational analysis can identify the lowest energy conformer and the energy barriers to rotation. This information is crucial as the conformation of the Boc group can influence the accessibility of the reactive sites on the indole ring.

Furthermore, in reactions that can lead to stereoisomers, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, it is often possible to predict which product will be formed preferentially. This is particularly important in the design of stereoselective syntheses.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Current synthetic routes to tert-butyl 2-bromo-1H-indole-1-carboxylate and its analogs often rely on multi-step sequences involving protection of the indole (B1671886) nitrogen followed by bromination, commonly with reagents like N-Bromosuccinimide (NBS). Future research will likely focus on developing more convergent and efficient synthetic strategies.

Key areas for exploration include:

One-Pot Tandem Reactions: Designing one-pot procedures that combine indole formation with subsequent N-protection and C2-bromination would represent a major step forward. Such processes minimize intermediate purification steps, saving time, resources, and reducing solvent waste.

Flow Chemistry Synthesis: Adapting the synthesis to continuous flow platforms could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, better selectivity, and safer handling of reactive intermediates.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. Future work on this compound will benefit from methodologies that minimize environmental impact.

Promising research directions include:

Solvent-Free and Alternative Solvent Systems: The development of synthetic methods that operate under solvent-free conditions, such as those using electromagnetic milling for the introduction of the Boc group, is a key goal. rsc.org Additionally, replacing conventional solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener alternatives (e.g., ionic liquids, supercritical fluids, or bio-derived solvents) is a priority.

Catalytic Approaches: Moving away from stoichiometric reagents, particularly for the bromination step (e.g., NBS), towards catalytic systems that use a benign source of bromine would be a significant sustainable advancement.

Energy Efficiency: Investigating photochemical or electrochemical methods for synthesis could provide more energy-efficient pathways compared to traditional thermally driven reactions.

Untapped Reactivity Profiles and Transformations

The bromine atom at the C2 position is a versatile synthetic handle, primarily used in standard cross-coupling reactions. However, its full reactive potential remains to be explored.

Future investigations could focus on:

Novel Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, this substrate could be used in less common transition-metal-catalyzed reactions to form C-N, C-O, and C-S bonds, providing access to a wider range of functionalized indoles.

Generation of Reactive Intermediates: The C2-bromo functionality could serve as a precursor for generating highly reactive intermediates such as 2-indolyl lithium or Grignard reagents via halogen-metal exchange. These could be trapped with various electrophiles to build molecular complexity. Furthermore, it could be a precursor for generating indolynes, which are powerful intermediates for forming unique indole derivatives. nih.gov

Radical and Photochemical Reactions: Exploring the participation of the C-Br bond in radical-based transformations or photochemical reactions could unlock novel reaction pathways for indole functionalization that are orthogonal to traditional ionic methods.

Design and Synthesis of Advanced Indole-Based Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and pharmaceuticals. This compound is an ideal starting point for constructing novel and complex indole-based structures.

Future design and synthesis efforts could include:

Diversity-Oriented Synthesis (DOS): Using the 2-bromo position as a key anchoring point to build libraries of complex and diverse indole derivatives for high-throughput screening against various biological targets.

Polycyclic and Spirocyclic Systems: Employing the C2-bromo functionality in intramolecular cyclization reactions to construct fused polycyclic aromatic systems or complex spiro-indoles, which are of significant interest in drug discovery. nih.gov

Conjugated Materials: Using the compound in polymerization reactions, such as Suzuki polycondensation, to create novel indole-containing conjugated polymers for applications in organic electronics, sensors, and photovoltaics.

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with synthetic practice can accelerate discovery and provide deeper mechanistic understanding. This synergy will be crucial for advancing the chemistry of this compound.

Key synergistic approaches for the future are:

Reaction Prediction and Optimization: Employing Density Functional Theory (DFT) and other computational methods to predict the feasibility and regioselectivity of new reactions, model transition states, and elucidate reaction mechanisms. nih.govnih.gov This can guide experimental design and reduce the amount of trial-and-error optimization.

In Silico Design of Functional Molecules: Using computational tools to design novel indole-based scaffolds with specific electronic, steric, or pharmacokinetic properties before embarking on their synthesis. nih.gov This is particularly relevant for designing new drug candidates or functional materials.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, etc.) with computational predictions to confirm the structures of complex new molecules and to understand their conformational and electronic properties. mdpi.com

Research Findings Summary

| Section | Focus Area | Key Research Directions | Potential Impact |

| 7.1 | Novel Synthesis | C-H Functionalization, One-Pot Tandem Reactions, Flow Chemistry | Increased efficiency, reduced waste, improved safety and scalability. |

| 7.2 | Green Methodologies | Solvent-free synthesis, alternative solvents, catalytic bromination | Reduced environmental footprint, enhanced sustainability of chemical processes. |

| 7.3 | Untapped Reactivity | Novel cross-couplings, generation of indolynes/organometallics | Access to new classes of indole derivatives, expanded synthetic toolbox. |

| 7.4 | Advanced Scaffolds | Diversity-Oriented Synthesis, Polycyclic/Spirocyclic Systems | Discovery of new bioactive compounds, development of novel functional materials. |

| 7.5 | Synergistic Methods | DFT for reaction prediction, in silico molecular design | Accelerated discovery, rational design of molecules, deeper mechanistic insight. |

Q & A

Basic Questions

Q. What are the key identifiers and physicochemical properties of tert-butyl 2-bromo-1H-indole-1-carboxylate?

- Answer : The compound’s CAS number is 249608-77-3 , with a molecular formula of C₁₃H₁₄BrNO₂ and molecular weight of 296.16 g/mol . It is a solid at room temperature, though specific melting points or solubility data require experimental determination. For crystallographic characterization, programs like SHELXL (for refinement) and ORTEP-III (for visualization) are recommended .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Answer : Due to insufficient acute/chronic toxicity data, handle with gloves, goggles, and lab coats in a fume hood. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical advice. Avoid ignition sources, as combustion may release toxic fumes (e.g., brominated compounds) .

Q. How can I verify the purity and structural integrity of synthesized tert-butyl 2-bromo-1H-indole-1-carboxylate?

- Methodology :

- HPLC/GC-MS : Assess purity using reverse-phase chromatography or gas chromatography.

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.5 ppm for 9H) and indole protons (aromatic region: 6.5–8.5 ppm).

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis using SHELX programs .

Advanced Research Questions

Q. How can synthetic routes to tert-butyl 2-bromo-1H-indole-1-carboxylate be optimized for higher yields?

- Experimental Design :

- Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the indole nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) .

- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 2-position, avoiding overhalogenation .